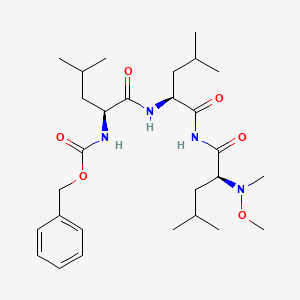
Benzyl((4S,8S,11S)-4,8-diisobutyl-3,13-dimethyl-5,7,10-trioxo-2-oxa-3,6,9-triazatetradecan-11-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((4S,8S,11S)-4,8-diisobutyl-3,13-dimethyl-5,7,10-trioxo-2-oxa-3,6,9-triazatetradecan-11-yl)carbamate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including carbamate, oxo, and triazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((4S,8S,11S)-4,8-diisobutyl-3,13-dimethyl-5,7,10-trioxo-2-oxa-3,6,9-triazatetradecan-11-yl)carbamate typically involves multi-step organic reactions. The starting materials are often commercially available compounds that undergo a series of transformations, including condensation, cyclization, and functional group modifications. The reaction conditions vary depending on the specific synthetic route but generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl ((4S,8S,11S)-4,8-diisobutyl-3,13-dimethyl-5,7,10-trioxo-2-oxa-3,6,9-triazatetradecan-11-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbamate derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced carbamate compounds. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzyl ((4S,8S,11S)-4,8-diisobutyl-3,13-dimethyl-5,7,10-trioxo-2-oxa-3,6,9-triazatetradecan-11-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzyl ((4S,8S,11S)-4,8-diisobutyl-3,13-dimethyl-5,7,10-trioxo-2-oxa-3,6,9-triazatetradecan-11-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Benzyl ((4S,8S,11S)-4,8-diisobutyl-3,13-dimethyl-5,7,10-trioxo-2-oxa-3,6,9-triazatetradecan-11-yl)carbamate can be compared with other similar compounds, such as:
Benzyl carbamate derivatives: These compounds share the carbamate functional group but differ in their overall structure and properties.
Triazine derivatives: Compounds with a triazine ring structure that exhibit different chemical and biological activities.
Oxo derivatives: Compounds with oxo functional groups that have varying reactivity and applications.
The uniqueness of Benzyl ((4S,8S,11S)-4,8-diisobutyl-3,13-dimethyl-5,7,10-trioxo-2-oxa-3,6,9-triazatetradecan-11-yl)carbamate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C28H46N4O6 |
|---|---|
Peso molecular |
534.7 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C28H46N4O6/c1-18(2)14-22(26(34)31-27(35)24(16-20(5)6)32(7)37-8)29-25(33)23(15-19(3)4)30-28(36)38-17-21-12-10-9-11-13-21/h9-13,18-20,22-24H,14-17H2,1-8H3,(H,29,33)(H,30,36)(H,31,34,35)/t22-,23-,24-/m0/s1 |
Clave InChI |
MGYWEYOUJKJAAX-HJOGWXRNSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](CC(C)C)N(C)OC)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C(=O)NC(=O)C(CC(C)C)N(C)OC)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


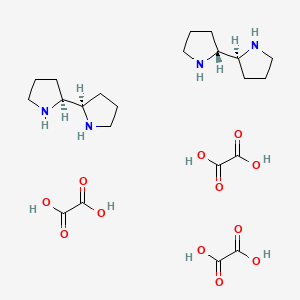
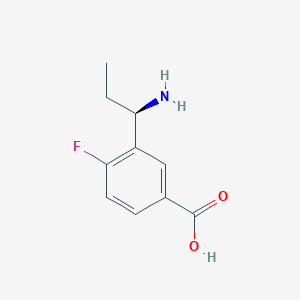
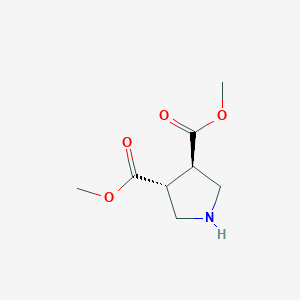
![3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B13035742.png)
![3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13035743.png)
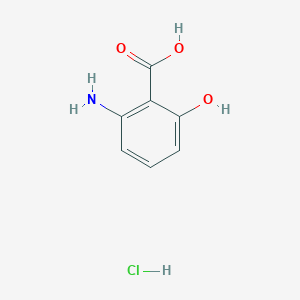

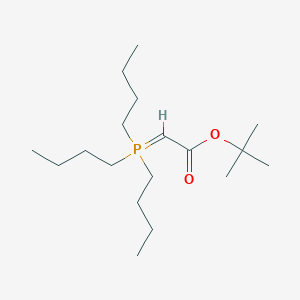
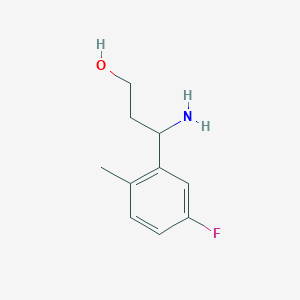
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13035773.png)
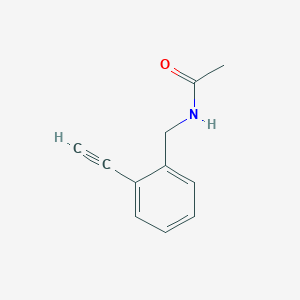
![2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile](/img/structure/B13035805.png)
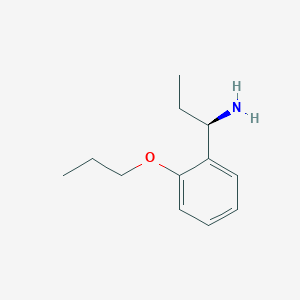
![2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13035813.png)
